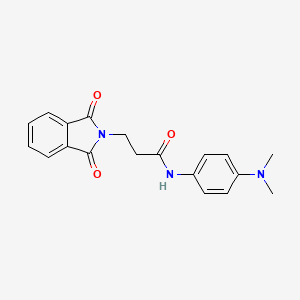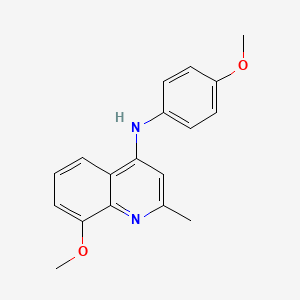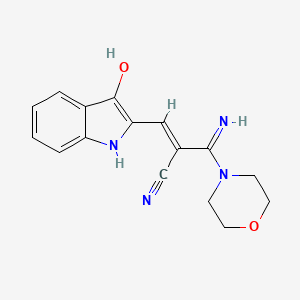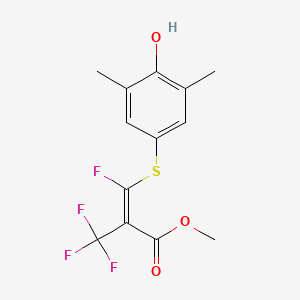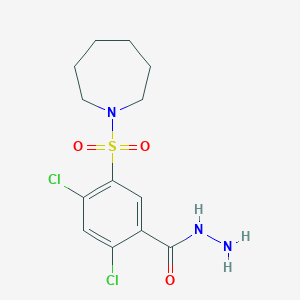![molecular formula C23H29N5OS B11636853 4-[13-(4-methylpiperidin-1-yl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl]morpholine](/img/structure/B11636853.png)
4-[13-(4-methylpiperidin-1-yl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This complex compound features a unique structure, combining a morpholine ring with a highly conjugated system of fused rings. The presence of sulfur and nitrogen atoms in the core framework contributes to its intriguing properties.
Preparation Methods
Synthetic Routes:
Although detailed synthetic routes for this specific compound are scarce, we can infer potential approaches based on similar structures. One possibility involves cyclization of appropriately functionalized precursors, followed by morpholine ring formation. Further optimization and exploration are necessary to establish a robust synthetic pathway.
Reaction Conditions:
The cyclization step likely requires carefully controlled conditions, such as specific temperatures, solvents, and catalysts. Researchers would need to explore various reaction parameters to achieve optimal yields.
Industrial Production:
As of now, industrial-scale production methods remain speculative due to limited data. if this compound gains interest, scaled-up synthesis would involve efficient and cost-effective processes.
Chemical Reactions Analysis
Reactivity:
The compound’s conjugated system suggests potential reactivity in various chemical transformations. It may undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) could be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a suitable catalyst might reduce the compound.
Substitution: Nucleophilic substitution reactions could occur at the morpholine nitrogen or other reactive sites.
Major Products:
The specific products resulting from these reactions would depend on the reaction conditions and substituents present. Further experimental work is needed to elucidate these details.
Scientific Research Applications
Chemistry:
Conjugated Systems:
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Biology and Medicine:
Drug Discovery: Investigate its potential as a pharmacophore or scaffold for drug development.
Bioconjugation: Explore its use in targeted drug delivery or imaging agents.
Industry:
Materials Science: Assess its suitability for polymer modification or functional materials.
Mechanism of Action
The compound’s mechanism of action remains speculative. Researchers would need to investigate its interactions with biological targets, signaling pathways, and cellular processes.
Comparison with Similar Compounds
While direct analogs are scarce, we can compare it to related structures:
4-(4,4,8-trimethyl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)-1-piperazinecarboxylic acid ethyl ester: .
10-[(4-methylpiperidin-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one: .
Remember that further research and experimentation are essential to fully understand this intriguing compound
Properties
Molecular Formula |
C23H29N5OS |
|---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
4-[13-(4-methylpiperidin-1-yl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl]morpholine |
InChI |
InChI=1S/C23H29N5OS/c1-15-6-8-27(9-7-15)22-20-19(24-14-25-22)18-16-4-2-3-5-17(16)21(26-23(18)30-20)28-10-12-29-13-11-28/h14-15H,2-13H2,1H3 |
InChI Key |
CJVSCOMPCQRPCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC3=C2SC4=C3C5=C(CCCC5)C(=N4)N6CCOCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11636790.png)
![4-phenyl-12-propan-2-yl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11636798.png)
![2-Amino-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11636799.png)
![4-({(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B11636800.png)
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B11636801.png)
![2-{[3-(Benzylsulfinyl)-2-hydroxypropyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B11636806.png)

![3-[Hydroxy(diphenyl)methyl]-1-[2-(4-nitrophenyl)-2-oxoethyl]-1-azoniabicyclo[2.2.2]octane](/img/structure/B11636835.png)
